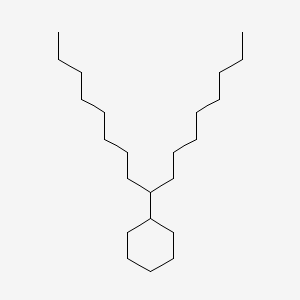
Cyclohexane, (1-octylnonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of a cyclohexane ring attached to a 1-octylnonyl chain, making it a member of the alkanes family. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane, (1-octylnonyl)- can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1-octylnonyl bromide under controlled conditions. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through catalytic hydrogenation of suitable precursors. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to ensure the complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, (1-octylnonyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cyclohexane, (1-octylnonyl)- can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve the replacement of a hydrogen atom on the cyclohexane ring with another functional group, using reagents like halogens (e.g., chlorine, bromine) under suitable conditions.
Major Products Formed:
Oxidation: The major product of oxidation is cyclohexanol or cyclohexanone, depending on the reaction conditions.
Reduction: The primary product of reduction is cyclohexane.
Substitution: The major products of substitution reactions include halogenated cyclohexanes.
Scientific Research Applications
Cyclohexane, (1-octylnonyl)- is widely used in scientific research due to its unique chemical properties. It serves as a model compound in studies related to organic chemistry, materials science, and biochemistry. Some of its applications include:
Chemistry: Used as a reference compound in the study of reaction mechanisms and kinetics.
Biology: Employed in the investigation of lipid metabolism and membrane structure.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexane, (1-octylnonyl)- exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in various biological and chemical processes. For example, in lipid metabolism, it may interact with enzymes involved in fatty acid synthesis and degradation.
Comparison with Similar Compounds
Cyclohexane, (1-octylnonyl)- is similar to other cycloalkanes and alkanes, but its unique structure sets it apart. Some similar compounds include:
Cyclohexane: A six-membered ring with no substituents.
Decane: A straight-chain alkane with ten carbon atoms.
Nonane: A straight-chain alkane with nine carbon atoms.
While these compounds share similarities in their basic structure, cyclohexane, (1-octylnonyl)- has distinct properties due to the presence of the cyclohexane ring and the 1-octylnonyl chain.
Properties
CAS No. |
55124-77-1 |
|---|---|
Molecular Formula |
C23H46 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
heptadecan-9-ylcyclohexane |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-14-18-22(23-20-16-13-17-21-23)19-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
QQUZVPOZCFYGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















